Ethyl 2-benzylidene-1-phenylhydrazine-1-carboxylate
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Overview
Description
Ethyl 2-benzylidene-1-phenylhydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with the nitrogen atom bonded to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzylidene-1-phenylhydrazine-1-carboxylate typically involves the condensation reaction between ethyl 2-formylbenzoate and phenylhydrazine. The reaction is usually carried out in an ethanol solvent with the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions for several hours . The progress of the reaction can be monitored using thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzylidene-1-phenylhydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Ethyl 2-benzylidene-1-phenylhydrazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antibacterial and anticancer properties.
Materials Science: The compound can be used in the synthesis of advanced materials, such as metal-organic frameworks and nanocomposites.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of ethyl 2-benzylidene-1-phenylhydrazine-1-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The hydrazone moiety can form stable complexes with metal ions, which can inhibit enzyme activity or alter receptor function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
(1Z)-1-Benzylidene-2-phenylhydrazine: Shares a similar hydrazone structure but lacks the ester group.
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives have similar aromatic structures and biological activities.
Uniqueness
Ethyl 2-benzylidene-1-phenylhydrazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydrazone and ester functionalities allows for diverse chemical modifications and applications.
Properties
CAS No. |
111709-02-5 |
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Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
ethyl N-(benzylideneamino)-N-phenylcarbamate |
InChI |
InChI=1S/C16H16N2O2/c1-2-20-16(19)18(15-11-7-4-8-12-15)17-13-14-9-5-3-6-10-14/h3-13H,2H2,1H3 |
InChI Key |
LKVPIGQXRQGXRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C1=CC=CC=C1)N=CC2=CC=CC=C2 |
Origin of Product |
United States |
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